molecular formula C14H16N2O2 B2435912 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2396580-48-4

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B2435912
CAS No.: 2396580-48-4
M. Wt: 244.294
InChI Key: LEQJEAYVQILVEB-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group at the 5-position and the prop-2-enamide group at the 2-position further define its structure.

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring. The final step involves the reaction of the indole derivative with acryloyl chloride to form the prop-2-enamide group .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the prop-2-enamide group to a propylamine group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has diverse applications in scientific research:

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-5-4-11(18-2)8-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQJEAYVQILVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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